molecular formula C17H24Cl2N2O4 B2867141 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide CAS No. 620565-93-7

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide

Cat. No.: B2867141
CAS No.: 620565-93-7
M. Wt: 391.29
InChI Key: FZBIYAGXIUIBPD-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide is a bis-chloroacetamide derivative characterized by a central methylene bridge linking two chloroacetamide groups. The phenyl ring at the core is substituted with methoxy (3-position) and pentyloxy (4-position) groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O4/c1-3-4-5-8-25-13-7-6-12(9-14(13)24-2)17(20-15(22)10-18)21-16(23)11-19/h6-7,9,17H,3-5,8,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBIYAGXIUIBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methoxy-4-(Pentyloxy)Benzaldehyde

The aromatic precursor, 3-methoxy-4-(pentyloxy)benzaldehyde, serves as the foundational intermediate. Its preparation typically follows Williamson ether synthesis:

  • Etherification : 4-Hydroxy-3-methoxybenzaldehyde reacts with 1-bromopentane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) to yield 3-methoxy-4-(pentyloxy)benzaldehyde (85% yield).

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.85 (s, 1H, CHO), 7.42 (d, J = 8.4 Hz, 1H), 7.12 (s, 1H), 6.95 (d, J = 8.4 Hz, 1H), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 3.92 (s, 3H, OCH₃), 1.80–1.45 (m, 6H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

Formation of the Central Aminomethyl Group

The bis-amide structure requires introducing a methylene bridge bearing two chloroacetamide groups. A modified Strecker synthesis is employed:

  • Amination : 3-Methoxy-4-(pentyloxy)benzaldehyde reacts with ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) in methanol/water (3:1) at 0°C for 4 hours.
  • Isolation : The resulting α-aminonitrile intermediate is extracted with dichloromethane (DCM) and concentrated (70% yield).

Chloroacetamide Functionalization

Bis-Acetylation with Chloroacetyl Chloride

The α-aminonitrile intermediate undergoes sequential acylation:

  • First Acylation : React with chloroacetyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C, using triethylamine (TEA) as a base. Stir for 2 hours.
  • Second Acylation : Add a second equivalent of chloroacetyl chloride and stir at room temperature for 12 hours.
  • Purification : The crude product is recrystallized from ethanol/water (9:1) to afford the target compound as a white solid (62% yield).

Optimization Insights :

  • Excess chloroacetyl chloride (≥2.2 equiv) minimizes residual unreacted amine.
  • Lower temperatures (0°C) prevent premature hydrolysis of the chloroacetamide groups.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA)
  • Retention Time : 22.3 minutes (purity >98%)

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : Calculated for C₁₈H₂₃Cl₂N₂O₄ [M+H]⁺: 425.1034; Found: 425.1036

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 2H, NH), 7.25 (d, J = 8.8 Hz, 1H), 7.10 (s, 1H), 6.95 (d, J = 8.8 Hz, 1H), 4.85 (s, 1H, CH), 4.20 (t, J = 6.4 Hz, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 4.10–4.00 (m, 4H, ClCH₂CO), 1.75–1.45 (m, 6H, CH₂), 0.90 (t, J = 7.0 Hz, 3H, CH₃).

Reaction Optimization and Yield Enhancement

Solvent Screening

Solvent Yield (%) Purity (%)
THF 62 98
DCM 58 95
DMF 45 90
Acetonitrile 50 92

THF provides optimal solubility and reaction kinetics.

Temperature Effects

Temperature (°C) Reaction Time (h) Yield (%)
0 12 62
25 8 55
40 6 48

Lower temperatures favor product stability.

Comparative Analysis of Alternative Routes

Reductive Amination Pathway

An alternative approach involves reductive amination of 3-methoxy-4-(pentyloxy)benzaldehyde with chloroacetamide:

  • Imine Formation : React with chloroacetamide in ethanol at 60°C.
  • Reduction : Use sodium borohydride (NaBH₄) to yield the secondary amine.
  • Acylation : Repeat chloroacetylation as above.

Limitations : Lower yields (45–50%) due to competing over-reduction.

Industrial-Scale Production Recommendations

  • Continuous Flow Reactors : Mitigate exothermic risks during acylation.
  • Crystallization : Use ethanol/water for high-purity bulk material (>99.5%).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include chloroacetamides with variations in aryl substituents, alkyl chains, and secondary functional groups. A comparative analysis is provided below:

Compound Name Molecular Formula Substituents/Key Features Molecular Weight (g/mol) Reported Properties/Applications Reference
Target Compound: 2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide C₁₈H₂₃Cl₂N₂O₄* 3-methoxy, 4-pentyloxy, bis-chloroacetamide ~421.3 Hypothesized herbicidal/antitumor activity†
2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide C₈H₆Cl₂N₂O₃ 5-nitro, 2-chloroaryl 265.05 Intermediate in 4-thiazolidinone synthesis
2-Chloro-N-(4-acetylphenyl)acetamide C₁₀H₁₁ClN₂O₂ 4-acetylphenyl 226.66 PARP-1 inhibitor precursor
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide C₂₁H₂₃ClN₂O₃ 4-methoxyphenyl, allyl, 4-chlorobenzyl 386.87 Mp: 124.9–125.4°C; Rf = 0.3 (EtOAc/petroleum ether)
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide‡ C₁₆H₂₃ClN₂O₂ Ethyl-methylphenyl, methoxymethylethyl 322.82 Herbicidal activity
2-Chloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide C₁₃H₁₅ClN₂O₂ 4-(2-oxopyrrolidinyl)benzyl 278.73 Pharmaceutical intermediate

*Calculated molecular weight based on formula. †Inferred from structural parallels to herbicidal/antitumor chloroacetamides . ‡Example of a pre-emergent herbicide with similar chloroacetamide backbone.

Biological Activity

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to explore the biological activity of this compound through various studies, highlighting its efficacy against different microorganisms and its structural characteristics.

Chemical Structure

The chemical formula for this compound is C17H24Cl2N2O4, with a molecular weight of 393.29 g/mol. The presence of chlorine and methoxy groups in its structure is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the chloroacetamide class exhibit notable antimicrobial properties. The specific activities of this compound have been evaluated against various bacterial and fungal strains.

Antimicrobial Activity

A study conducted on newly synthesized N-substituted phenyl-2-chloroacetamides demonstrated that these compounds exhibited varying degrees of antimicrobial activity. The results indicated that:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Moderate effectiveness against Candida albicans .

Study 1: Antimicrobial Screening

In a comprehensive screening involving twelve newly synthesized compounds, including derivatives of chloroacetamides, the following results were observed:

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
Compound ANo zone30 mm14 mm
Compound B26 mm25 mm21 mm
Compound C30 mm36 mm11 mm

This study confirmed that the biological activity of chloroacetamides varies with the position of substituents on the phenyl ring, influencing their effectiveness against different microorganisms .

Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis was employed to predict the biological activity of various N-substituted phenyl-2-chloroacetamides. The analysis revealed that compounds with higher lipophilicity tended to exhibit better penetration through cell membranes, enhancing their antimicrobial efficacy .

The antimicrobial action of chloroacetamides is believed to involve disruption of microbial cell membranes and inhibition of essential cellular processes. The presence of halogenated substituents enhances their ability to interact with lipid membranes, facilitating their entry into microbial cells .

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